molecular formula C16H14FN5O3S B2391701 2-[7-(3-Fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide CAS No. 893919-21-6

2-[7-(3-Fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide

Cat. No.: B2391701
CAS No.: 893919-21-6
M. Wt: 375.38
InChI Key: RHKMPRQHRXNNEH-UHFFFAOYSA-N
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Description

2-[7-(3-Fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide is a complex organic compound belonging to the class of pyrimido[4,5-d]pyrimidines. This compound is characterized by its unique bicyclic structure, which includes a fluorophenyl group and a sulfanylacetamide moiety. It has garnered interest in various scientific fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-(3-Fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimido[4,5-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific solvents.

    Introduction of the fluorophenyl group: This step can be achieved through electrophilic aromatic substitution reactions, where a fluorophenyl group is introduced to the core structure.

    Attachment of the sulfanylacetamide moiety: This final step involves the reaction of the intermediate compound with a sulfanylacetamide reagent under suitable conditions, such as the presence of a base and a solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

2-[7-(3-Fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific groups in the molecule are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-[7-(3-Fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[7-(3-Fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrimido[4,5-d]pyrimidine derivatives: Compounds with similar core structures but different substituents.

    Fluorophenyl derivatives: Compounds containing fluorophenyl groups with varying biological activities.

    Sulfanylacetamide derivatives: Compounds with sulfanylacetamide moieties used in different chemical and biological contexts.

Uniqueness

2-[7-(3-Fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Its bicyclic core, fluorophenyl group, and sulfanylacetamide moiety collectively contribute to its potential as a versatile compound in various scientific fields.

Properties

IUPAC Name

2-[7-(3-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5O3S/c1-21-13-11(15(24)22(2)16(21)25)14(26-7-10(18)23)20-12(19-13)8-4-3-5-9(17)6-8/h3-6H,7H2,1-2H3,(H2,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHKMPRQHRXNNEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC(=CC=C3)F)SCC(=O)N)C(=O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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